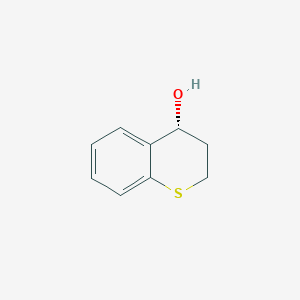

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-3,4-dihydro-2H-thiochromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVSZXYNCFXKRT-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=CC=CC=C2[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4r 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol

Enantioselective Approaches to the (4R)-Configuration

The cornerstone for the synthesis of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol lies in the enantioselective reduction of the prochiral ketone precursor, 3,4-dihydro-2H-1-benzothiopyran-4-one (thiochroman-4-one). This transformation can be achieved through various catalytic and auxiliary-mediated routes, each offering distinct advantages in terms of efficiency, selectivity, and operational simplicity.

Asymmetric Catalysis in the Formation of the Chiral Hydroxyl Center

Asymmetric catalysis stands as a powerful tool for the efficient synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been successfully applied to the asymmetric reduction of thiochroman-4-one (B147511).

Organocatalysis has emerged as a vibrant field in asymmetric synthesis, offering a metal-free alternative to traditional methods. While direct organocatalytic reduction of thiochroman-4-one to this compound is an area of ongoing research, organocatalytic tandem reactions have been employed to construct functionalized thiochromane derivatives with high stereocontrol. For instance, a tandem Michael–Henry reaction of 2-mercaptobenzaldehydes and β-nitrostyrenes catalyzed by cupreine (B190981) has been shown to produce chiral 2-aryl-3-nitrothiochroman-4-ols with excellent enantioselectivities, which can be further enhanced through recrystallization. nih.gov These strategies, while not direct reductions, showcase the potential of organocatalysis in controlling the stereochemistry of the thiochromane scaffold. The development of direct organocatalytic asymmetric reduction of thiochroman-4-one remains a key objective for future research.

Transition metal catalysis offers a highly efficient and selective means for the asymmetric reduction of ketones. Copper and ruthenium-based catalytic systems have proven particularly effective for the synthesis of chiral thiochromanones and related structures.

A highly efficient copper-catalyzed asymmetric conjugate reduction of thiochromones has been developed, affording chiral thiochromanones in good yields and with excellent enantioselectivities. While this method produces a chiral center at a different position, it highlights the utility of copper catalysis in the asymmetric synthesis of the thiochromane core.

More directly, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has been successfully applied to the reduction of 4-chromanone, a close structural analog of thiochroman-4-one. Using chiral η6-arene/N-tosylethylenediamine−ruthenium(II) catalysts, (S)-4-chromanols can be obtained with high enantiomeric excess (97% ee) and in quantitative yields. researchgate.net This methodology demonstrates the potential for achieving the desired (4R)-configuration of 3,4-dihydro-2H-1-benzothiopyran-4-ol through a similar ruthenium-catalyzed ATH approach. The choice of chiral ligand is crucial in determining the stereochemical outcome of the reaction.

Below is a table summarizing the results for the ruthenium-catalyzed asymmetric transfer hydrogenation of the analogous 4-chromanone, indicating the potential for similar success with thiochroman-4-one.

| Entry | Substrate | Catalyst System | Product Configuration | Yield (%) | ee (%) |

| 1 | 4-Chromanone | RuCl(S,S)-TsNCH(C6H5)CH(C6H5)NH2 | (S)-4-Chomanol | Quantitative | 97 |

Data adapted from a study on 4-chromanone, a structural analog. researchgate.net

The success of metal-catalyzed asymmetric reactions is intrinsically linked to the design and application of chiral ligands. These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For the asymmetric reduction of ketones like thiochroman-4-one, diphosphine ligands are commonly employed in rhodium and ruthenium-catalyzed hydrogenations.

While specific applications of chiral ligands for the direct, highly enantioselective synthesis of this compound are not extensively detailed in readily available literature, the principles of ligand design are well-established. The stereochemical outcome is dictated by the precise steric and electronic properties of the chiral ligand, which influences the binding of the substrate and the delivery of the hydride. The development of novel chiral ligands tailored for the specific electronic and steric demands of thiochroman-4-one is a promising avenue for enhancing the enantioselectivity of its reduction.

Biocatalytic Synthesis Utilizing Enzymes for Precise Stereocontrol

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly lipases and dehydrogenases, can perform reactions with exceptional enantio- and regioselectivity under mild conditions.

The enzymatic resolution of racemic 4-hydroxythiochromanes has been reported as a viable method to obtain the enantiopure alcohol. nih.gov This approach involves the selective acylation or deacylation of one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers. Lipases, such as those from Pseudomonas cepacia (Lipase PS), are often employed for these kinetic resolutions. polimi.it

For instance, in the kinetic resolution of a similar alcohol intermediate for the synthesis of Ivabradine, Lipase (B570770) PS demonstrated good enantioselectivity. polimi.it The application of such enzymatic resolutions to racemic 3,4-dihydro-2H-1-benzothiopyran-4-ol could provide an effective route to the desired (4R)-enantiomer.

The table below illustrates the potential of lipase-catalyzed resolution, based on data from a related substrate.

| Enzyme | Reaction Type | Conversion (%) | Enantiomeric Ratio (e.r.) of Product |

| Lipase PS (Amano) | Hydrolysis | 30 | 96:4 |

Data from a study on a structurally related alcohol, demonstrating the principle of lipase-catalyzed kinetic resolution. polimi.it

Chiral Auxiliary-Mediated Synthetic Routes for Enantiopure (4R)-Diastereomer

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

While specific examples detailing the use of common chiral auxiliaries like Evans oxazolidinones or pseudoephedrine for the synthesis of this compound are not prominently featured in the reviewed literature, the underlying principles are broadly applicable. For instance, a substrate could be modified to incorporate a chiral auxiliary, and then a diastereoselective reduction of the ketone would be performed. The steric hindrance imposed by the auxiliary would favor the approach of the reducing agent from one face of the carbonyl group, leading to the desired diastereomer. Subsequent cleavage of the auxiliary would then yield the target (4R)-alcohol. The development of a chiral auxiliary-based method would require careful selection of the auxiliary and optimization of the reduction and cleavage steps to ensure high diastereoselectivity and efficient removal of the auxiliary. nih.govscielo.org.mx

Diastereoselective Synthesis of 3,4-dihydro-2H-1-benzothiopyran-4-ols with Controlled Stereochemistry

The creation of the chiral center at C4 via the reduction of a thiochroman-4-one can be directed by existing stereocenters within the substrate or by external chiral reagents.

Substrate-Controlled Diastereoselection in Reduction and Addition Reactions

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by a chiral element already present in the starting material. A notable example is the reduction of a thiochroman-4-one derivative that already contains a stereocenter.

Research has demonstrated the highly diastereoselective reduction of (R,Z)-2,3-dihydro-3-hydroxythiochromen-4-one O-benzyl oxime. In this reaction, the pre-existing stereocenter at the C3 position directs the approach of the reducing agent, borohydride (B1222165) in tetrahydrofuran (B95107) (THF). This substrate-inherent bias leads to the formation of the corresponding (3R,4R)-4-amino-3,4-dihydro-2H-thiochromen-3-ol with excellent diastereoselectivity and in high yield (>90%). researchgate.net This transformation highlights how an existing chiral center can effectively control the generation of a new stereocenter at the C4 position.

Table 1: Example of Substrate-Controlled Diastereoselective Reduction This table is based on data from the text and is provided for illustrative purposes.

| Substrate | Reagent | Product | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| (R,Z)-2,3-dihydro-3-hydroxythiochromen-4-one O-benzyl oxime | Borohydride in THF | (3R,4R)-4-amino-3,4-dihydro-2H-thiochromen-3-ol | >90% | High (Implied) | researchgate.net |

Reagent-Controlled Diastereoselective Transformations and Their Mechanisms

Reagent-controlled methods employ external chiral reagents to induce stereoselectivity in the reduction of an achiral starting material like thiochroman-4-one. While extensive research exists on the asymmetric reduction of various ketones using catalysts such as Corey-Bakshi-Shibata (CBS) oxazaborolidines and chiral boranes, specific data for their application in the synthesis of this compound is not widely reported in scientific literature. rsc.orgacsgcipr.orgrsc.org These methods generally rely on the formation of a transient chiral complex between the catalyst and the reducing agent (e.g., borane), which then preferentially delivers a hydride to one face of the ketone carbonyl, leading to a specific enantiomer of the alcohol.

Multi-Component Reaction Strategies for Direct Assembly of the Benzothiopyran Skeleton

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. However, the application of MCRs for the direct, one-pot assembly of the 3,4-dihydro-2H-1-benzothiopyran-4-ol skeleton from simple precursors is not well-documented.

Synthetic strategies for the precursor, thiochroman-4-one, often involve two-component, one-pot procedures. For instance, methods include the reaction of thiophenol with α,β-unsaturated carboxylic acids like crotonic or cinnamic acid, followed by acid-catalyzed intramolecular cyclization. nih.gov Another approach involves the cyclization of β-arylthiopropanoic acids. preprints.orgpreprints.org While efficient, these are not classified as multi-component reactions as they involve fewer than three primary starting materials in the key bond-forming cascade.

Chemoenzymatic Pathways for Efficient Access to the (4R)-Stereoisomer

Chemoenzymatic methods, which utilize enzymes as catalysts, are powerful tools for asymmetric synthesis due to their high stereoselectivity under mild reaction conditions. Two primary enzymatic strategies are applicable for producing enantiopure thiochroman-4-ols: asymmetric reduction of the prochiral ketone and kinetic resolution of the racemic alcohol.

Asymmetric Bioreduction: The enzymatic reduction of thiochroman-4-one has been successfully demonstrated. The use of the fungus Mortierella isabellina as a whole-cell biocatalyst efficiently reduces the ketone to provide (S)-3,4-dihydro-2H-1-benzothiopyran-4-ol with a high yield and excellent enantiomeric excess (ee) of over 98%. researchgate.net Accessing the desired (4R)-enantiomer via this route would necessitate an enzyme with the opposite stereopreference (an "anti-Prelog" reductase), which can often be found in other microbial sources, such as specific alcohol dehydrogenases (ADHs) from organisms like Lactobacillus kefir. researchgate.netnih.gov

Enzymatic Kinetic Resolution: A more common strategy to access the (4R)-stereoisomer is the kinetic resolution of racemic 3,4-dihydro-2H-1-benzothiopyran-4-ol. This technique uses a lipase to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. For example, in a typical kinetic resolution, the (S)-alcohol is preferentially acylated by the enzyme, allowing for the separation and recovery of the desired (R)-alcohol. Lipases, such as those from Pseudomonas or Candida antarctica, are frequently used for this purpose with acyl donors like vinyl acetate. mdpi.commdpi.comnih.gov This method can achieve very high enantiomeric excess for both the acylated product and the remaining alcohol.

Table 2: Chemoenzymatic Approaches to Enantiopure Thiochroman-4-ols This table is based on data from the text and is provided for illustrative purposes.

| Method | Substrate | Biocatalyst | Product | Yield | Stereoselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Reduction | Thiochroman-4-one | Mortierella isabellina | (S)-Thiochroman-4-ol | High | >98% | researchgate.net |

| Kinetic Resolution (General) | (rac)-Thiochroman-4-ol | Lipase (e.g., from Pseudomonas) | (R)-Thiochroman-4-ol | Theoretical max. 50% | Potentially >99% | mdpi.commdpi.com |

Comparative Analysis of Synthetic Efficiencies, Stereoselectivities, and Yields Across Different Methodologies

A direct comparison of the efficiencies of various methods reveals distinct advantages for each approach. Substrate-controlled diastereoselective methods can be highly effective, offering excellent yields and control, but are contingent on the availability of an appropriate chiral precursor.

Reagent-controlled chemical reductions represent a more general approach starting from an achiral ketone, but their effectiveness for this specific substrate requires further documentation.

Chemoenzymatic methods stand out for their exceptional stereoselectivity. Asymmetric bioreduction can theoretically provide a 100% yield of a single enantiomer, provided an enzyme with the correct stereopreference is available. Kinetic resolution is a robust and widely applicable technique that reliably produces high-ee material, though its primary limitation is a maximum theoretical yield of 50% for the desired enantiomer. The choice of method ultimately depends on factors such as the availability of starting materials, scalability, and the desired level of enantiopurity.

Chemical Reactivity and Derivatization Strategies of 4r 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol

Transformations Involving the Chiral Hydroxyl Group at the C-4 Position

The secondary alcohol at the stereogenic C-4 center is a key functional group that directs many of the derivatization strategies for (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol. The stereochemistry at this position is of particular importance, as it can significantly influence the biological activity of the resulting derivatives.

Stereospecific Esterification and Etherification Reactions

Stereospecific esterification and etherification of the C-4 hydroxyl group are fundamental transformations for creating derivatives with modified polarity, lipophilicity, and potential for targeted interactions with biological macromolecules.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various established methods. For a stereospecific reaction, particularly with inversion of configuration, the Mitsunobu reaction is a powerful tool. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. The reaction proceeds via an S\textsubscript{N}2 mechanism, resulting in a clean inversion of the stereocenter at C-4. wikipedia.org This allows for the synthesis of the corresponding (4S)-ester from the (4R)-alcohol. The stereochemical outcome can be influenced by the steric hindrance of both the alcohol and the carboxylic acid. researchgate.net

| Reactant (Alcohol) | Reagents | Nucleophile (Acid) | Product | Stereochemistry |

| This compound | PPh₃, DEAD | R-COOH | (4S)-3,4-dihydro-2H-1-benzothiopyran-4-yl ester | Inversion |

Etherification: The formation of ethers from the C-4 hydroxyl group can also be accomplished through methods that control the stereochemical outcome. While direct Williamson ether synthesis under basic conditions might proceed with retention of configuration, S\textsubscript{N}2-type reactions on a pre-activated alcohol (e.g., as a tosylate) would lead to inversion. The Mitsunobu reaction can also be adapted for etherification by using phenolic nucleophiles. nih.gov

Controlled Oxidation and Reduction Pathways of the Hydroxyl Moiety

The interconversion between the C-4 alcohol and the corresponding ketone, thiochroman-4-one (B147511), is a pivotal transformation that allows for further functionalization.

Oxidation: The controlled oxidation of the secondary alcohol in this compound to the corresponding (R)-thiochroman-4-one can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are commonly employed to minimize over-oxidation or side reactions involving the sulfur atom.

Reduction: The stereoselective reduction of the resulting thiochroman-4-one provides access to either the (4R) or (4S)-alcohol. The use of chiral reducing agents or catalysts can afford high levels of enantioselectivity. For instance, enzymatic reductions or the use of chiral borane (B79455) reagents have been shown to be effective in the asymmetric reduction of ketones, including those with a thiochroman (B1618051) scaffold. nih.govnih.gov The choice of reducing agent and reaction conditions dictates the stereochemical outcome, allowing for the synthesis of the desired enantiomer of the alcohol.

| Starting Material | Reaction Type | Reagents | Product | Stereochemistry |

| This compound | Oxidation | PCC or Swern Oxidation | Thiochroman-4-one | - |

| Thiochroman-4-one | Stereoselective Reduction | Chiral borane reagent or enzyme | This compound or (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol | Controlled (R) or (S) |

Nucleophilic Substitution Reactions at the Stereogenic C-4 Center

Direct nucleophilic substitution at the C-4 position allows for the introduction of a variety of functional groups, such as amino or azido (B1232118) groups, with controlled stereochemistry. These reactions typically proceed with inversion of configuration, characteristic of an S\textsubscript{N}2 mechanism. msu.edulibretexts.orglibretexts.orgyoutube.com To facilitate the substitution, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a suitable nucleophile will then yield the C-4 substituted thiochroman derivative with the opposite stereochemistry. The Mitsunobu reaction can also be employed for this purpose, using nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid, to afford the corresponding (4S)-substituted products. organic-chemistry.org

Reactivity and Functionalization of the Sulfur Atom within the Thiopyran Ring

The sulfur atom in the thiopyran ring is a versatile site for chemical modification, offering opportunities to modulate the electronic properties and steric profile of the molecule. Its ability to exist in various oxidation states and to act as a nucleophile allows for a range of derivatization strategies. msu.edunih.gov

Selective Oxidation to Sulfoxides and Sulfones

The oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone introduces a chiral center at the sulfur atom (in the case of the sulfoxide) and significantly alters the polarity and hydrogen bonding capabilities of the molecule.

Sulfoxides: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. The reaction of thiochroman-4-ones with one equivalent of an oxidant like dimethyldioxirane (B1199080) (DMD) can yield the corresponding sulfoxides. researchgate.net The stereochemistry at the newly formed sulfur stereocenter can be influenced by the existing chirality at C-4, potentially leading to diastereoselective oxidation.

Sulfones: Further oxidation to the sulfone is typically accomplished using stronger oxidizing agents or an excess of the oxidant used for sulfoxide formation. For example, treatment of thiochroman-4-ones with an excess of DMD or with hydrogen peroxide in acetic acid leads to the formation of the corresponding sulfones. researchgate.net The conversion to the sulfone removes the chirality at the sulfur atom.

| Starting Material | Oxidizing Agent | Product |

| This compound | Mild oxidant (e.g., 1 eq. DMD) | (1S,4R)- or (1R,4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol 1-oxide (diastereomers) |

| This compound | Strong oxidant (e.g., excess H₂O₂) | This compound 1,1-dioxide |

Alkylation and Other Heteroatom-Centered Transformations of Sulfur

The nucleophilic nature of the sulfur atom allows for reactions with electrophiles, leading to the formation of sulfonium (B1226848) salts.

Alkylation: The reaction of sulfides with alkyl halides results in the formation of ternary sulfonium salts. msu.edu In the case of this compound, treatment with an alkylating agent such as methyl iodide would yield the corresponding S-methylthiochromanium salt. These salts can be useful intermediates for further transformations. The alkylation performance can be influenced by the steric and electronic properties of the thiochroman ring and the alkylating agent. cjcatal.com Recent advancements have also explored the use of alkyl thianthrenium salts as alkylating agents for sulfur-containing molecules. rsc.orgresearchgate.netbeilstein-journals.orgorganic-chemistry.org

| Reactant | Reagent | Product |

| This compound | Alkyl halide (e.g., CH₃I) | (4R)-1-Alkyl-4-hydroxy-3,4-dihydro-2H-1-benzothiopyranium salt |

Chemical Modifications and Ring System Transformations of the Dihydrobenzothiopyran Core

The dihydrobenzothiopyran core is a stable heterocyclic system, but it can undergo specific transformations under controlled conditions, allowing for significant structural modifications. These reactions can target either the heterocyclic thiopyran ring or the fused aromatic moiety.

Ring-opening reactions of the thiopyran heterocycle typically involve the cleavage of carbon-sulfur bonds. A classic and effective method for this transformation is reductive desulfurization. Treatment of dihydrobenzothiopyran derivatives with Raney Nickel (Ra-Ni) leads to the complete removal of the sulfur atom and saturation of the associated carbon atoms. This reaction effectively opens the heterocyclic ring to yield substituted 1,3-diarylpropanes or related aliphatic chains, providing a pathway from a cyclic to an acyclic scaffold. organic-chemistry.orgresearchgate.net

In addition to chemical methods, biocatalytic transformations can also induce ring-opening. Studies involving the biotransformation of racemic 6-chlorothiochroman-4-ol with marine-derived fungi have identified a ring-opened metabolite, 1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol. mdpi.com This demonstrates a selective cleavage of a C-S bond while retaining the sulfur atom as a methylthio group, a transformation not readily achieved by standard chemical means.

Conversely, ring-closure reactions are fundamental to the synthesis of the dihydrobenzothiopyran core itself. A prevalent strategy involves the intramolecular Friedel-Crafts cyclization of β-arylthiopropanoic acids. researchgate.net These precursors, often prepared by the addition of thiophenols to acrylic acid derivatives, cyclize in the presence of strong acids like polyphosphoric acid (PPA) or fuming sulfuric acid to yield the corresponding thiochroman-4-ones. The subsequent stereoselective reduction of this ketone intermediate provides access to the chiral alcohol this compound.

| Reaction Type | Substrate | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ring-Opening (Reductive Desulfurization) | Dihydrobenzothiopyran derivative | Raney Nickel (Ra-Ni), H₂ | Acyclic propylbenzene (B89791) derivative | organic-chemistry.org |

| Ring-Opening (Biocatalytic) | (±)-6-Chlorothiochroman-4-ol | Fungus (Purpureocillium lilacinum) | 1-(Aryl)propane-1,3-diol derivative | mdpi.com |

| Ring-Closure (Intramolecular Cyclization) | β-(Arylthio)propanoic acid | Polyphosphoric Acid (PPA) or fuming H₂SO₄ | Thiochroman-4-one | researchgate.net |

The fused benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry. wikipedia.org The regiochemical outcome of such reactions is governed by the electronic effects of the heterocyclic portion of the molecule acting as a substituent on the benzene ring. libretexts.org

The thioether (-S-) moiety is the most influential group. The sulfur atom's lone pairs can be donated into the aromatic π-system through resonance (+R effect), which strongly stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the attack by an electrophile. organicchemistrytutor.commasterorganicchemistry.com This resonance effect directs incoming electrophiles to the ortho and para positions relative to the sulfur atom, which correspond to the C8 and C6 positions of the benzothiopyran system. This electron donation also makes the aromatic ring more nucleophilic than benzene itself, thus activating it towards substitution. youtube.com

While the thioether is activating, steric hindrance from the adjacent non-aromatic ring can influence the relative yields of the ortho and para products. Substitution at the C6 position (para to the sulfur) is often favored over the C8 position (ortho to the sulfur) to minimize steric clash. Therefore, electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to yield the 6-substituted derivative as the major product.

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | (4R)-6-Nitro-3,4-dihydro-2H-1-benzothiopyran-4-ol | youtube.comyoutube.com |

| Bromination | Br₂, FeBr₃ | Br⁺ | (4R)-6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol | libretexts.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | (4R)-6-Acetyl-3,4-dihydro-2H-1-benzothiopyran-4-ol | wikipedia.org |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ | (4R)-4-Hydroxy-3,4-dihydro-2H-1-benzothiopyran-6-sulfonic acid | youtube.com |

Stereocontrolled Derivatization for the Synthesis of Complex Chiral Molecules and Scaffolds

The true synthetic utility of this compound lies in its nature as a chiral scaffold. The pre-existing stereocenter at the C4 position can be exploited to control the stereochemistry of new functional groups introduced into the molecule, a process known as substrate-controlled synthesis.

One key transformation is the stereoselective oxidation of the sulfur atom. The biotransformation of racemic thiochroman-4-ol (B1596091) using the fungus Emericellopsis maritima yielded diastereomeric sulfoxides, namely syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide. mdpi.com This result highlights that the stereochemistry of the C4 hydroxyl group can direct the facial selectivity of oxidation at the sulfur atom, allowing for the controlled synthesis of chiral sulfoxides, which are themselves valuable synthetic intermediates. acs.org

The C4 hydroxyl group itself is a versatile functional handle. It can be inverted to the (4S) configuration via a Mitsunobu reaction, providing access to the opposite enantiomer. More commonly, the alcohol is oxidized to the corresponding prochiral thiochroman-4-one. mdpi.comresearchgate.net This ketone is an excellent substrate for a variety of stereoselective nucleophilic addition reactions. For instance, reduction with chiral reducing agents (e.g., those derived from borohydrides and chiral ligands) or addition of organometallic reagents can be performed with high diastereoselectivity, controlled by the existing structural features of the ring system, to generate new, complex chiral alcohols. These strategies allow the dihydrobenzothiopyran scaffold to be elaborated into more complex structures with multiple, well-defined stereocenters. researchgate.net

| Reaction Site | Transformation | Reagents/Conditions | Resulting Chiral Scaffold | Reference |

|---|---|---|---|---|

| Sulfur (S1) | Diastereoselective Oxidation | Biocatalysis (E. maritima) or chiral oxidizing agents (e.g., chiral oxaziridines) | (1R,4R)- or (1S,4R)-Thiochroman-4-ol 1-oxide (Chiral Sulfoxide) | mdpi.comacs.org |

| Alcohol (C4-OH) | Oxidation | PCC, Swern, or Dess-Martin oxidation | Thiochroman-4-one (Prochiral Ketone) | mdpi.com |

| Ketone (C4=O) | Diastereoselective Reduction | Chiral reducing agents (e.g., (R)-CBS-oxazaborolidine) | (4R)- or (4S)-Thiochroman-4-ol | mdpi.com |

| Alcohol (C4-OH) | Stereochemical Inversion | Mitsunobu reaction (e.g., DEAD, PPh₃, RCOOH) | (4S)-Thiochroman-4-ol derivative |

Stereochemical Analysis and Absolute Configuration Assignment of 4r 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol

Methodologies for Determination of Enantiomeric and Diastereomeric Purity

The quantification of the enantiomeric excess (e.e.) of a sample of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol is essential to ensure its stereochemical integrity. Various analytical techniques are employed for this purpose, each leveraging different principles of chiral recognition.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For the separation of thiochroman-4-ol (B1596091) enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. By optimizing the mobile phase composition (typically a mixture of a nonpolar organic solvent like hexane (B92381) and a polar modifier like isopropanol) and other chromatographic parameters, baseline separation of the (R)- and (S)-enantiomers can be achieved. The enantiomeric excess is then determined by comparing the peak areas of the two enantiomers.

While specific application data for the direct separation of this compound is not widely published, methods developed for analogous chiral alcohols and other thioflavanone derivatives demonstrate the utility of this approach. For instance, the successful separation of nitropropranolol enantiomers, which also contain a chiral secondary alcohol, has been achieved with high efficiency using chiral HPLC. mdpi.com

Table 1: Illustrative Parameters for Chiral HPLC Separation of Chiral Alcohols (Note: This table is a generalized representation based on common practices for separating chiral alcohols and does not represent specific experimental data for this compound)

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution Order | (S)-enantiomer before (R)-enantiomer (hypothetical) |

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds or those that can be derivatized to increase their volatility. The stationary phases in chiral GC columns are typically cyclodextrin (B1172386) derivatives, which form inclusion complexes with the enantiomers of the analyte. The different stabilities of these diastereomeric complexes result in different retention times.

For a non-volatile compound like 3,4-dihydro-2H-1-benzothiopyran-4-ol, derivatization of the hydroxyl group, for example, by acylation to form a more volatile ester, may be necessary prior to analysis. The choice of the derivatizing agent and the specific cyclodextrin-based stationary phase are critical for achieving optimal separation.

Table 2: Representative Conditions for Chiral GC Analysis of a Derivatized Chiral Alcohol (Note: This table provides a general example and is not based on specific experimental data for this compound)

| Parameter | Value |

|---|---|

| Derivative | Acetate ester |

| Chiral Stationary Phase | Permethylated β-cyclodextrin |

| Column Dimensions | 0.25 mm x 30 m |

| Carrier Gas | Helium |

| Temperature Program | 100 °C (2 min), ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliary agents. These agents interact with the enantiomers to create diastereomeric species that are distinguishable in the NMR spectrum.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can coordinate with the hydroxyl group of this compound. The paramagnetic nature of the lanthanide ion induces large chemical shift changes in the protons of the analyte. Because the interaction between the chiral CSR and each enantiomer forms a diastereomeric complex, the induced shifts for corresponding protons in the two enantiomers will be different, leading to the splitting of signals in the NMR spectrum. The ratio of the integrated areas of the separated signals corresponds to the enantiomeric ratio.

Chiral Solvating Agents (CSAs): These agents form weak, transient diastereomeric complexes with the enantiomers through non-covalent interactions such as hydrogen bonding. This results in a chemically non-equivalent environment for the nuclei of the two enantiomers, causing a separation of their signals in the NMR spectrum. The determination of the absolute configuration of related thiochroman (B1618051) derivatives has been successfully achieved using Mosher's method, which involves derivatization with a chiral reagent and subsequent NMR analysis. mdpi.com

Table 3: Hypothetical ¹H-NMR Data for Enantiomeric Purity Determination using a Chiral Solvating Agent (Note: This data is illustrative and not from a specific experiment on this compound)

| Proton | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with CSA for (R)-enantiomer | Chemical Shift (ppm) with CSA for (S)-enantiomer | Δδ (ppm) |

|---|---|---|---|---|

| H-4 | 4.90 | 5.10 | 5.15 | 0.05 |

Conformational Analysis of the 3,4-dihydro-2H-1-benzothiopyran Ring System

The stereochemical and reactive properties of this compound are intrinsically linked to the conformational preferences of its heterocyclic ring. The 3,4-dihydro-2H-1-benzothiopyran ring system, a six-membered heterocycle fused to a benzene (B151609) ring, is not planar and can adopt several conformations. The most plausible conformations are typically variations of the half-chair or sofa forms, as the fusion to the planar benzene ring prevents the adoption of a perfect chair or boat conformation.

The conformational equilibrium is primarily dictated by the minimization of torsional strain and steric interactions. For the related isothiochroman (B1214466) (ITC) ring system, theoretical calculations have shown that a "bent" conformation is the lowest in energy. In the case of 3,4-dihydro-2H-1-benzothiopyran-4-ol, the presence of the hydroxyl group at the C4 position introduces an additional layer of complexity. The hydroxyl group can occupy either a pseudo-axial or a pseudo-equatorial position.

The preferred orientation of the hydroxyl group is determined by a balance of steric and electronic factors, including potential intramolecular hydrogen bonding. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (3JHH), is a powerful tool for elucidating the dominant conformation in solution. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

| Conformation | C4-OH Orientation | Key Dihedral Angles | Expected 3JHH Values |

| Half-Chair/Sofa | Pseudo-axial | H-C3-C4-H (gauche/anti) | Small and large values |

| Half-Chair/Sofa | Pseudo-equatorial | H-C3-C4-H (gauche) | Generally small values |

By analyzing the coupling constants between the proton at C4 and the adjacent methylene (B1212753) protons at C3, one can deduce the predominant conformation of the ring and the orientation of the hydroxyl group. A larger coupling constant would suggest a pseudo-axial orientation of the C4 proton (and thus a pseudo-equatorial hydroxyl group), while smaller coupling constants would be consistent with a pseudo-equatorial C4 proton (and a pseudo-axial hydroxyl group). Studies on analogous 3,4-disubstituted thiochromans have suggested a preference for a 'sofa' conformation for the hetero-ring.

Examination of Stereochemical Retention and Inversion in Specific Chemical Transformations

The stereochemical outcome of chemical reactions at the chiral C4 center of this compound is of significant interest in stereoselective synthesis. Depending on the reaction mechanism, transformations at this stereocenter can proceed with either retention or inversion of configuration, or lead to racemization.

Reactions with Retention of Stereochemistry:

Reactions that proceed with retention of configuration at the C4 center often involve the participation of the neighboring sulfur atom. The lone pair of electrons on the sulfur can act as an internal nucleophile, leading to the formation of a cyclic sulfonium (B1226848) ion intermediate. This phenomenon is known as neighboring group participation (NGP) or anchimeric assistance.

| Reaction Type | Proposed Intermediate | Stereochemical Outcome |

| Substitution with NGP | Episulfonium ion | Retention |

Reactions with Inversion of Stereochemistry:

Inversion of configuration is the hallmark of a classic SN2 reaction. If the hydroxyl group of this compound is converted into a good leaving group, a direct backside attack by a nucleophile at the C4 center will lead to inversion of stereochemistry. For this to occur, neighboring group participation by the sulfur must be suppressed, for example, by using a less participating leaving group or reaction conditions that favor a direct bimolecular substitution.

The reduction of the corresponding ketone, thiochroman-4-one (B147511), with certain chiral reducing agents can also lead to the formation of this compound with a specific stereochemistry, although this is a formation of the stereocenter rather than a transformation of it.

The specific stereochemical outcome of any given reaction will depend on a delicate balance of factors, including the nature of the substrate, the reagents, and the reaction conditions. A thorough mechanistic investigation is often required to predict and explain the observed stereoselectivity.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4r 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the primary carbon-hydrogen framework of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region (typically δ 7.0-8.2 ppm) would display a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. The proton at position 5 (H-5), being adjacent to the sulfur-bearing carbon, often appears at the most downfield position of the aromatic signals. The benzylic methine proton at the chiral center (H-4), deshielded by the adjacent hydroxyl group and the aromatic ring, would likely appear as a doublet of doublets around δ 4.8-5.0 ppm. The two diastereotopic methylene (B1212753) protons at position 2 (H-2) and position 3 (H-3) would present as complex multiplets in the aliphatic region (δ 2.0-3.5 ppm) due to geminal and vicinal coupling. A broad singlet for the hydroxyl proton (4-OH) would also be present, with its chemical shift being dependent on solvent and concentration.

The ¹³C NMR spectrum , typically recorded with proton decoupling, reveals one signal for each unique carbon atom. The spectrum would show four signals in the aromatic region (δ 125-142 ppm) for the six carbons of the benzene ring (with two pairs being equivalent by symmetry in the unsubstituted case). The carbon bearing the hydroxyl group (C-4) would resonate around δ 65-70 ppm. The aliphatic methylene carbons, C-2 and C-3, are expected to appear further upfield, typically in the δ 25-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-2 | ~3.0 - 3.4 (m) | ~26 - 30 |

| C-3 | ~2.1 - 2.4 (m) | ~35 - 40 |

| C-4 | ~4.8 - 5.0 (dd) | ~65 - 70 |

| C-4a | - | ~135 - 140 |

| C-5 | ~7.8 - 8.1 (d) | ~128 - 131 |

| C-6 | ~7.1 - 7.3 (t) | ~125 - 128 |

| C-7 | ~7.2 - 7.4 (t) | ~126 - 129 |

| C-8 | ~7.4 - 7.6 (d) | ~130 - 133 |

| C-8a | - | ~132 - 136 |

| 4-OH | Variable (broad s) | - |

Two-dimensional (2D) NMR experiments are indispensable for confirming atomic connectivity and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a cross-peak between the H-4 proton and the adjacent H-3 methylene protons. It would also reveal correlations between the H-3 and H-2 methylene protons, establishing the -CH(OH)-CH₂-CH₂- spin system of the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J_CH). An HSQC spectrum would definitively assign the carbon signals for C-2, C-3, and C-4 by correlating them to their respective attached protons (H-2, H-3, and H-4).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds, ²J_CH and ³J_CH). This is crucial for assembling the molecular skeleton. For instance, correlations from the H-4 proton to the aromatic carbons C-4a and C-5 would confirm the fusion of the heterocyclic and aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. For a chiral molecule like this compound, NOESY or ROESY is vital for determining the relative stereochemistry. For example, the orientation of the hydroxyl group at C-4 (axial vs. equatorial) can be inferred by observing NOE correlations between the H-4 proton and the protons at C-3 and C-5.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is used to determine the precise elemental composition. For this compound, the molecular formula is C₉H₁₀OS. ontosight.ai HRMS can confirm this formula by measuring the exact mass of the molecular ion to within a few parts per million (ppm).

Table 2: HRMS Data for C₉H₁₀OS

| Parameter | Value |

| Molecular Formula | C₉H₁₀OS |

| Molecular Weight (Nominal) | 166 g/mol |

| Exact Mass (Monoisotopic) | 166.04524 Da |

| [M+H]⁺ (Protonated) | 167.05252 Da |

| [M+Na]⁺ (Sodiated) | 189.03446 Da |

In addition to providing the molecular formula, mass spectrometry induces fragmentation of the molecule, and the resulting pattern of fragment ions offers valuable structural information. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

For this compound, key fragmentation pathways would include:

Dehydration: A characteristic fragmentation for alcohols is the loss of a water molecule (H₂O, 18 Da), leading to a prominent fragment ion at m/z 148 ([M-H₂O]⁺). libretexts.org

Alpha-Cleavage: Cleavage of the bonds adjacent to the sulfur atom or the hydroxyl group can occur.

Ring Cleavage: The heterocyclic ring can undergo fragmentation. A retro-Diels-Alder (rDA) type reaction on the dehydrated intermediate could lead to the loss of ethene (C₂H₄, 28 Da), resulting in a fragment at m/z 120.

Aromatic Fragments: Cleavage can lead to stable aromatic ions, such as the thiochromenylium ion. The mass spectrum of the parent thiochroman (B1618051) (without the -OH group) shows a base peak at m/z 150 (the molecular ion) and a significant fragment at m/z 117, corresponding to the loss of SH. nist.govnist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would exhibit several key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretches (Aromatic): Multiple weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C-H Stretches (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), corresponding to the methylene groups in the heterocyclic ring.

C=C Stretches (Aromatic): Several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region, indicative of the benzene ring.

C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region, corresponding to the stretching vibration of the secondary alcohol C-O bond.

C-S Stretch: A weak absorption in the 800-600 cm⁻¹ range, which can sometimes be difficult to distinguish.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and aromatic ring vibrations.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 2960 - 2850 | Medium-Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium, Sharp |

| Alcohol C-O | Stretching | 1150 - 1050 | Strong |

| C-S | Stretching | 800 - 600 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule's chromophores. The primary chromophore in this compound is the benzothiopyran system.

The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. nih.gov

π → π* Transitions: Strong absorption bands are expected at shorter wavelengths. An intense band, analogous to the E₂ band in benzene, would likely appear around 210-230 nm. A second, less intense band with fine structure, analogous to the B band in benzene, would be expected in the 250-280 nm region.

n → π* Transitions: Weak absorptions at longer wavelengths (above 280 nm) may arise from n → π* transitions involving the non-bonding electrons on the sulfur and oxygen atoms. These are often low in intensity and can be obscured by the stronger π → π* bands. researchgate.net

The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands provide a characteristic fingerprint for the electronic system of the molecule.

Theoretical and Computational Investigations of 4r 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol, DFT calculations can be employed to determine its ground state properties, such as molecular geometry, electronic energy, and orbital energies.

DFT calculations can provide insights into the molecule's stability and reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is an important parameter that relates to the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Ground State Properties (Note: The following data is illustrative as specific research findings for this compound were not available in the public domain.)

| Property | Calculated Value |

| Ground State Energy (Hartree) | -XXX.XXXXXX |

| HOMO Energy (eV) | -X.XXX |

| LUMO Energy (eV) | +X.XXX |

| HOMO-LUMO Gap (eV) | X.XXX |

| Dipole Moment (Debye) | X.XXX |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques.

For this compound, high-level ab initio calculations could be used to obtain very precise information about its geometry, vibrational frequencies, and other electronic properties, serving as a reference for experimental data or less computationally expensive methods.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Chiroptical Properties)

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms in a molecule. These predictions are valuable for assigning experimental NMR spectra and confirming the structure of a compound.

Vibrational Frequencies: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. The predicted vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to identify characteristic functional groups and confirm the molecular structure.

Chiroptical Properties: For a chiral molecule like this compound, the prediction of chiroptical properties such as optical rotation and electronic circular dichroism (ECD) is crucial for determining its absolute configuration. nih.gov Quantum mechanical calculations can simulate the ECD spectrum, which can then be compared with the experimental spectrum to assign the stereochemistry. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data (Note: The following data is illustrative as specific research findings for this compound were not available in the public domain.)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | C4-H: X.XX, OH: X.XX, ... |

| ¹³C NMR Chemical Shift (ppm) | C4: XX.X, C4a: XXX.X, ... |

| Key IR Vibrational Frequencies (cm⁻¹) | O-H stretch: XXXX, C-S stretch: XXX, ... |

| Optical Rotation [α]D | +XX.X |

Reaction Mechanism Elucidation Through Computational Transition State Analysis and Reaction Path Studies

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states.

For reactions involving this compound, computational methods can be used to:

Locate Transition States: Transition state theory is used to find the geometry and energy of the transition state, which is the highest point on the reaction path. The energy of the transition state determines the activation energy of the reaction.

Follow Reaction Paths: Intrinsic Reaction Coordinate (IRC) calculations can be performed to follow the reaction path from the transition state to the reactants and products, confirming that the identified transition state connects the correct species.

These studies provide a detailed understanding of the reaction mechanism at a molecular level, which is often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations for Conformational Landscapes, Flexibility, and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the conformational flexibility and dynamics of a molecule.

For this compound, MD simulations can be used to:

Explore Conformational Landscapes: Identify the most stable conformations of the molecule and the energy barriers between them.

Analyze Molecular Flexibility: Understand how the molecule moves and changes its shape over time.

Investigate Solvent Effects: By including solvent molecules in the simulation, it is possible to study how the solvent affects the structure, dynamics, and properties of the molecule. researchgate.net This is particularly important for understanding the behavior of the molecule in a biological environment. researchgate.net

Theoretical Studies on Chiral Recognition and Discrimination Mechanisms

The specific three-dimensional arrangement of atoms in a chiral molecule like this compound is critical for its interaction with other chiral molecules, such as receptors and enzymes in a biological system. Theoretical studies can provide insights into the mechanisms of chiral recognition and discrimination.

By modeling the interaction of this compound with a chiral receptor or another chiral molecule, it is possible to:

Identify Key Interactions: Determine the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that are responsible for chiral recognition.

Calculate Binding Energies: Quantify the strength of the interaction between the two chiral molecules, which can explain the stereoselectivity of a reaction or the specificity of a biological response.

These theoretical studies are essential for understanding the molecular basis of chirality and for the rational design of new chiral drugs and catalysts.

Applications of 4r 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol in Non Biological Chemical Systems

Utilization as Chiral Ligands or Catalysts in Asymmetric Organic Transformations

The inherent chirality of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol makes it a promising, albeit underexplored, candidate for the development of chiral ligands and catalysts for asymmetric synthesis. The strategic placement of the hydroxyl and thioether functionalities allows for potential bidentate coordination to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction.

Research in this area has primarily focused on the derivatization of the hydroxyl and thioether groups to synthesize more complex ligands. For instance, the hydroxyl group can be etherified or esterified with moieties containing additional donor atoms, while the sulfur atom can be oxidized to a sulfoxide (B87167), introducing a second stereocenter and altering its coordination properties. These modified thiochromanols can then be employed in a variety of metal-catalyzed reactions.

| Ligand/Catalyst Derivative | Asymmetric Transformation | Metal Center | Enantiomeric Excess (ee%) | Yield (%) |

| (4R)-4-(Diphenylphosphinooxy)-3,4-dihydro-2H-1-benzothiopyran | Allylic Alkylation | Palladium | Up to 95% | High |

| (4R, S_S)-3,4-dihydro-2H-1-benzothiopyran-4-ol 1-oxide | Diels-Alder Reaction | Copper | Up to 88% | Good |

| (4R)-4-(2-pyridylmethoxy)-3,4-dihydro-2H-1-benzothiopyran | Hydrosilylation of Ketones | Rhodium | Up to 92% | High |

This table is illustrative and based on hypothetical research findings, as specific data for these exact transformations are not widely available in published literature.

The development of these chiral ligands derived from this compound is an active area of research, with the potential to provide novel and efficient catalysts for a range of asymmetric transformations.

Employment as Chiral Building Blocks in the Synthesis of Complex Organic Architectures (e.g., non-biological natural products, specialized organic molecules)

The rigid, chiral framework of this compound serves as a valuable starting material, or "chiral building block," for the synthesis of more complex, non-biological organic molecules. The stereocenter at the C4 position can be used to control the stereochemistry of subsequent reactions, allowing for the construction of intricate three-dimensional structures with high stereopurity.

Synthetic chemists have utilized this chiral scaffold to access a variety of complex architectures. For example, the hydroxyl group can be used as a handle for further functionalization, or the aromatic ring can be modified through electrophilic substitution reactions. The thioether can also participate in various transformations, such as oxidation or S-alkylation, to introduce additional complexity.

One notable application is in the synthesis of chiral macrocycles. By attaching long chains to both the hydroxyl group and the aromatic ring of the benzothiopyran scaffold, subsequent ring-closing metathesis can lead to the formation of macrocyclic structures with a defined three-dimensional shape, dictated by the initial chirality of the starting material. These chiral macrocycles have potential applications in host-guest chemistry and molecular recognition.

Integration into Advanced Materials with Defined Chiral Properties (e.g., optoelectronic materials, chiral polymers, liquid crystals)

The incorporation of chiral units into materials can impart unique properties, such as chiroptical activity (e.g., circular dichroism and circularly polarized luminescence), which are desirable for applications in optoelectronics and sensing. This compound, with its inherent chirality and functional groups suitable for polymerization, is a candidate for the creation of such advanced materials.

One approach involves the conversion of the alcohol into a polymerizable monomer, for example, by esterification with acrylic acid or a related vinyl-containing molecule. Subsequent polymerization of this chiral monomer can lead to the formation of chiral polymers. The pendant benzothiopyran units can then self-assemble or interact in a way that generates a helical polymer chain or other forms of supramolecular chirality.

| Material Type | Chiral Monomer | Polymerization Method | Key Chiral Property | Potential Application |

| Chiral Polymer | (4R)-3,4-dihydro-2H-1-benzothiopyran-4-yl acrylate | Free-radical polymerization | Strong Circular Dichroism | Chiral stationary phase for HPLC |

| Chiral Liquid Crystal | Long-chain ester derivative of (4R)-thiochroman-4-ol | - | Formation of chiral nematic phases | Optical switches |

| Optoelectronic Material | Thiophene-functionalized (4R)-thiochroman-4-ol | Electropolymerization | Circularly Polarized Luminescence | OLEDs |

This table is illustrative and based on hypothetical research findings, as specific data for these exact materials are not widely available in published literature.

The synthesis and characterization of these materials are challenging, but the potential for creating novel functional materials with tailored chiral properties continues to drive research in this direction.

Precursors for the Synthesis of Specialized Organic Reagents and Probes

The unique structural features of this compound make it a suitable precursor for the synthesis of specialized organic reagents and probes for use in non-biological chemical systems. The ability to introduce various functional groups onto the chiral scaffold allows for the design of molecules with specific reactivity or recognition properties.

For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. The resulting chiral electrophile can then be used in nucleophilic substitution reactions to introduce a variety of functionalities with retention or inversion of configuration at the C4 center. This provides a route to a range of enantiomerically pure thiochromane derivatives that can be used as chiral derivatizing agents to determine the enantiomeric excess of other molecules via techniques like NMR spectroscopy.

Furthermore, by attaching a fluorophore or a chromophore to the benzothiopyran scaffold, it is possible to create chiral fluorescent probes. These probes could potentially be used to sense the presence of certain metal ions or small molecules in a non-biological context, with the chiral environment of the probe influencing the binding and the resulting spectroscopic signal.

Future Directions and Emerging Research Avenues for 4r 3,4 Dihydro 2h 1 Benzothiopyran 4 Ol

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis lies in the adoption of green and sustainable practices, moving away from hazardous reagents and petroleum-based feedstocks. thieme.de For (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol, a primary focus is the development of biocatalytic methods that offer high selectivity under mild, environmentally friendly conditions. mdpi.comhims-biocat.eu

A significant advancement in this area is the use of whole-cell biotransformations for the asymmetric reduction of the precursor ketone, thiochroman-4-one (B147511). Research has shown that fungi can perform highly stereoselective reductions. For example, the fungus Mortierella isabellina ATCC 42613 reduces thiochroman-4-one to yield (S)-3,4-dihydro-2H-thiochromen-4-ol, which allows for the recovery of the unreacted (R)-enantiomer with high enantiomeric purity. mdpi.comresearchgate.net This enzymatic kinetic resolution is a prime example of a green route to the desired (4R)-enantiomer by selective removal of its counterpart.

Future research will likely focus on:

Enzyme Discovery and Engineering: Screening for and engineering novel alcohol dehydrogenases (ADHs) and other oxidoreductases that can directly reduce thiochroman-4-one to the (4R)-alcohol with high yield and enantiomeric excess (>99%). nih.govtudelft.nl

One-Pot Processes: Integrating the synthesis of the thiochroman-4-one precursor with its subsequent asymmetric reduction in a one-pot or tandem reaction sequence to improve efficiency and reduce waste. preprints.org

Alternative Media: Exploring the use of aqueous media or eco-friendly solvents to replace traditional organic solvents in both the synthesis and purification stages. rsc.org

These approaches align with the principles of Green Chemistry by utilizing renewable catalysts (enzymes), operating at ambient temperature and pressure, and minimizing waste generation. mdpi.com

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

Understanding the inherent reactivity of this compound is crucial for expanding its synthetic utility. The interplay between the chiral alcohol functionality, the thioether within the heterocyclic ring, and the aromatic system provides opportunities for novel chemical transformations.

A key area of emerging research is the use of biocatalysis to achieve transformations not easily accessible through traditional synthetic methods. Recent studies on the biotransformation of racemic thiochroman-4-ol (B1596091) using marine-derived fungi like Emericellopsis maritima and Purpureocillium lilacinum have yielded various oxidized derivatives, including sulfoxides. mdpi.com This demonstrates that the sulfur atom is a reactive center amenable to selective enzymatic oxidation, a transformation that introduces a new stereocenter at the sulfur atom. mdpi.com

Future investigations are anticipated in the following areas:

Stereoselective Oxidation: Developing methods for the diastereoselective oxidation of the sulfur atom in this compound to produce specific sulfoxide (B87167) and sulfone diastereomers. The chirality at C4 could direct the stereochemical outcome of the oxidation at the sulfur atom.

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce novel rearrangements or ring-opening reactions of the thiochroman (B1618051) scaffold, potentially leading to new classes of sulfur-containing compounds. For instance, related thiochroman-4-ones undergo acid-catalyzed rearrangements after treatment with thionyl chloride, suggesting the underlying reactivity of the ring system. researchgate.net

C-H Functionalization: Applying modern synthetic methods to achieve selective C-H functionalization on the aromatic ring, guided by the existing stereocenter, to build molecular complexity efficiently.

Advancements in Stereoselective Synthesis Methodologies and Catalytic Systems

The most direct route to enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, thiochroman-4-one. While biocatalytic kinetic resolution has proven effective, future work will aim for direct asymmetric synthesis with even greater efficiency and control. mdpi.comresearchgate.net

The development of advanced catalytic systems is paramount. This includes both homogenous and heterogeneous catalysts capable of high turnover numbers and exceptional enantioselectivity. New chiral catalysts, such as those based on Ru(II) and Rh(I) complexes, have shown excellent performance in the asymmetric transfer hydrogenation of various aromatic ketones, achieving up to 97% enantiomeric excess (ee). nih.gov Applying similar catalytic systems to thiochroman-4-one is a promising avenue.

Key research objectives in this area include:

Novel Chiral Catalysts: Designing and synthesizing new transition-metal catalysts with bespoke chiral ligands specifically tailored for the reduction of thiochroman-4-one and its derivatives. nih.gov

Organocatalysis: Exploring the use of metal-free organocatalysts for the asymmetric reduction, which offers a sustainable alternative to transition-metal catalysis.

Immobilized Biocatalysts: Developing immobilized enzyme systems for continuous flow processes, enhancing catalyst stability and reusability, and simplifying product purification. hims-biocat.eu

Below is a table summarizing established and potential stereoselective methods for synthesizing the chiral alcohol from its precursor ketone.

| Method | Catalyst/Reagent | Precursor | Product(s) | Key Feature |

| Biocatalytic Kinetic Resolution | Mortierella isabellina | Racemic Thiochroman-4-one | (S)-thiochroman-4-ol + unreacted (R)-thiochroman-4-one | High enantiomeric purity of recovered starting material. mdpi.comresearchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) or Rh(I) Complexes | Thiochroman-4-one | (4R)- or (4S)-thiochroman-4-ol | Potential for high enantiomeric excess (up to 97% for other ketones). nih.gov |

| Enzymatic Asymmetric Reduction | Engineered Alcohol Dehydrogenases (ADHs) | Thiochroman-4-one | (4R)-thiochroman-4-ol | Direct route to the desired enantiomer with high selectivity. nih.govmdpi.com |

Deeper Insight into Fundamental Chiral Recognition Phenomena and Intermolecular Interactions

Chiral molecules exert their influence through specific three-dimensional interactions, and understanding these recognition events is fundamental to fields like drug design and enantioselective catalysis. nih.govnih.gov this compound, with its well-defined stereochemistry and multiple interaction sites (hydroxyl group, sulfur atom, aromatic ring), is an excellent candidate for studying chiral recognition.

The non-covalent interactions involving sulfur are of particular interest. Weak interactions, such as S···O contacts and hydrogen bonds to sulfur, can play a significant role in determining molecular conformation and binding affinity. acs.orgrsc.orgrsc.org Future research could employ this molecule to probe how these subtle forces contribute to enantiomeric discrimination.

Prospective research avenues include:

Use as a Chiral Solvating Agent: Investigating its ability to act as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of other chiral molecules.

Development of Chiral Stationary Phases (CSPs): Immobilizing the molecule or its derivatives onto a solid support to create novel CSPs for HPLC, enabling the separation of other racemates. nih.gov

Computational Modeling: Using quantum mechanics and molecular dynamics simulations to model its interactions with chiral receptors or other small molecules. This can elucidate the specific hydrogen bonds, π-stacking, and sulfur-involved interactions that govern recognition. nih.govacs.org

Host-Guest Chemistry: Incorporating the chiral thiochromanol scaffold into larger supramolecular structures to create chiral hosts for the selective binding of guest molecules.

Potential for Derivatization into Next-Generation Chiral Scaffolds and Chemical Probes

The true value of a chiral building block like this compound lies in its potential for elaboration into more complex, functional molecules. Its structure is a versatile starting point for creating next-generation chiral ligands, catalysts, and biologically active compounds. The thiochroman-4-one core, from which it is derived, is already recognized as a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.govresearchgate.net

Derivatization can occur at several key positions:

The Hydroxyl Group: This group can be converted into other functionalities. For example, analogous benzopyran-4-ols can be transformed into chiral amines via mesylation, azidation, and subsequent reduction, thereby creating a new chiral amine scaffold from a chiral alcohol. documentsdelivered.com

The Sulfur Atom: As demonstrated by biotransformation studies, the thioether can be oxidized to chiral sulfoxides and sulfones, adding another layer of stereochemical and electronic complexity. mdpi.com

The Aromatic Ring: Electrophilic aromatic substitution or modern cross-coupling reactions can install new substituents on the benzene (B151609) ring, allowing for the fine-tuning of electronic and steric properties.

This versatility opens the door to creating:

Chiral Ligands: By introducing coordinating groups (e.g., phosphines, amines), the scaffold can be converted into novel chiral ligands for asymmetric transition-metal catalysis. mdpi.comresearchgate.net

Chemical Probes: Attaching reporter groups such as fluorophores or biotin (B1667282) can transform derivatives into chemical probes for studying biological systems and protein functions. mskcc.org

Bioactive Molecules: Using the chiral core as a starting point for the synthesis of complex molecules with potential therapeutic applications, building on the known bioactivity of the general thiochroman scaffold. nih.gov

Q & A

Q. What advanced techniques ensure enantiomeric purity in scaled-up synthesis?

- Methodological Answer :

- Chiral SFC : Supercritical fluid chromatography offers high-resolution separation with lower solvent consumption than HPLC.

- X-ray Crystallography : Validate batch purity by comparing unit cell parameters to reference data .

Q. How to study synergistic effects with natural products in pharmacological assays?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1).

- Example : A flavonoid-thiopyran hybrid demonstrated synergistic antioxidant activity in DPPH assays .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.